2-Fluoro-4-iodobenzoic acid
Overview
Description
2-Fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO2. It is a dihalogenated benzoic acid, featuring both fluorine and iodine atoms attached to a benzene ring. This compound is used as a versatile building block in organic synthesis due to its unique chemical properties .
Mechanism of Action
Target of Action
2-Fluoro-4-iodobenzoic acid is a versatile building block in organic synthesis . It is used in the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin . It is also used in the synthesis of amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria .
Mode of Action
The compound interacts with its targets through a Sonogashira-type reaction . This reaction is a cross-coupling process used to synthesize conjugated enynes . The iodine atom in the compound is replaced by an acetylene group, leading to the formation of the desired product .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of bioactive bicyclic heterocycles . These heterocycles can have various biological activities, depending on their structure and functional groups .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s skin permeation is predicted to be low .
Result of Action
The compound’s role in the synthesis of bioactive bicyclic heterocycles suggests that it could have a variety of biological effects, depending on the specific heterocycle that is synthesized .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound’s action can be influenced by the specific conditions under which the Sonogashira-type reaction is carried out .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-iodobenzoic acid can be synthesized through various methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes a ligand transfer reaction between 4-fluoro-2-iodobenzoic acid and PhI(OH)OTs .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Sonogashira coupling.
Oxidation Reactions: It can be oxidized to form hypervalent iodine compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluoride Salts: For nucleophilic fluorination.
PhI(OH)OTs: For ligand transfer reactions.
Major Products Formed
Major products formed from these reactions include bioactive bicyclic heterocycles such as phthalide and isocoumarin .
Scientific Research Applications
2-Fluoro-4-iodobenzoic acid has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Drug Delivery Systems: It acts as a reactant in the development of drug delivery systems.
Imaging Studies: It is used as a contrast agent in imaging studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-4-iodobenzoic acid include:
Uniqueness
This compound is unique due to its specific arrangement of fluorine and iodine atoms on the benzene ring, which imparts distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
2-fluoro-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQSJAFBRCOGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379067 | |
Record name | 2-fluoro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124700-40-9 | |
Record name | 2-fluoro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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